molecular formula C11H12Cl2N4O B275592 N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine

N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine

Cat. No. B275592
M. Wt: 287.14 g/mol
InChI Key: FTAVXLRLYMVHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine, also known as DCTA, is a triazole derivative that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine is not fully understood. However, it is believed to act by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine has also been shown to disrupt bacterial cell membranes, leading to cell death. Additionally, N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine has been shown to affect various biochemical and physiological processes in cells. It has been found to inhibit the activity of enzymes involved in the synthesis of ergosterol and nucleic acids in fungi and bacteria. N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine has also been shown to induce oxidative stress in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine also exhibits potent antifungal, antibacterial, and antitumor activities at low concentrations, making it a cost-effective option for research. However, N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine has some limitations, including its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine. One area of interest is the development of new formulations of N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine in more detail, which could lead to the development of more effective antifungal, antibacterial, and antitumor agents. Additionally, the use of N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine involves the reaction between 3,5-dichloro-2-ethoxybenzyl chloride and 1H-1,2,4-triazol-3-amine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine.

Scientific Research Applications

N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antifungal, antibacterial, and antitumor activities. N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine has been found to inhibit the growth of various fungi, including Aspergillus fumigatus and Candida albicans, which are known to cause infections in humans. N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine has also been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, N-(3,5-dichloro-2-ethoxybenzyl)-1H-1,2,4-triazol-3-amine has been found to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C11H12Cl2N4O

Molecular Weight

287.14 g/mol

IUPAC Name

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C11H12Cl2N4O/c1-2-18-10-7(3-8(12)4-9(10)13)5-14-11-15-6-16-17-11/h3-4,6H,2,5H2,1H3,(H2,14,15,16,17)

InChI Key

FTAVXLRLYMVHAS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNC2=NC=NN2)Cl)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)CNC2=NC=NN2

Origin of Product

United States

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